BI-1915

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

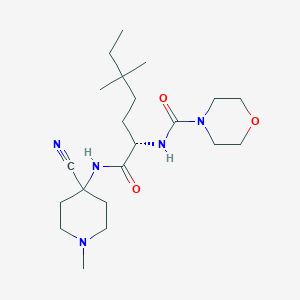

C21H37N5O3 |

|---|---|

Poids moléculaire |

407.6 g/mol |

Nom IUPAC |

N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide |

InChI |

InChI=1S/C21H37N5O3/c1-5-20(2,3)7-6-17(23-19(28)26-12-14-29-15-13-26)18(27)24-21(16-22)8-10-25(4)11-9-21/h17H,5-15H2,1-4H3,(H,23,28)(H,24,27)/t17-/m0/s1 |

Clé InChI |

SYRVEVZSXHRXIX-KRWDZBQOSA-N |

SMILES isomérique |

CCC(C)(C)CC[C@@H](C(=O)NC1(CCN(CC1)C)C#N)NC(=O)N2CCOCC2 |

SMILES canonique |

CCC(C)(C)CCC(C(=O)NC1(CCN(CC1)C)C#N)NC(=O)N2CCOCC2 |

Origine du produit |

United States |

Foundational & Exploratory

BI-1915: A Technical Guide to its Mechanism of Action as a Potent and Selective Cathepsin S Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biochemical and cellular mechanism of action of BI-1915, a potent and highly selective chemical probe for Cathepsin S (CatS). Cathepsin S is a lysosomal cysteine protease that plays a critical role in the adaptive immune response, making it a significant target for therapeutic intervention in autoimmune and inflammatory diseases.[1][2][3]

Core Mechanism of Action: Inhibition of Cathepsin S

This compound functions as a small molecule inhibitor designed to selectively target Cathepsin S.[2][4][5] The primary mechanism of action is the direct binding to the active site of the CatS enzyme, thereby blocking its proteolytic activity.[2][6] This inhibition is crucial in the context of the Major Histocompatibility Complex class II (MHC-II) antigen processing and presentation pathway, a cornerstone of the adaptive immune system.[2][3]

Cathepsin S is predominantly expressed in antigen-presenting cells (APCs), such as dendritic cells, B cells, and macrophages.[2] Within the endosomal compartments of these cells, CatS is responsible for the final proteolytic degradation of the invariant chain (Ii, or CD74). The invariant chain acts as a chaperone for newly synthesized MHC-II molecules, preventing the premature binding of endogenous peptides. For an exogenous antigen to be presented to T-helper cells, the invariant chain must be cleaved, leaving a small fragment called CLIP (class II-associated invariant chain peptide) in the peptide-binding groove of the MHC-II molecule. Cathepsin S is the key enzyme responsible for degrading CLIP, allowing for the loading of antigenic peptides derived from extracellular pathogens.

By inhibiting Cathepsin S, this compound prevents the degradation of the invariant chain and CLIP. This blockade effectively halts the antigen presentation cascade, as MHC-II molecules are unable to be loaded with antigenic peptides. Consequently, the APCs cannot present the antigen to CD4+ T-helper cells, leading to a suppression of T-cell activation and the downstream inflammatory cascade, including cytokine release.[1][7]

Quantitative Profile of this compound

This compound has been characterized as a highly potent inhibitor of Cathepsin S with excellent selectivity over other related cathepsins. For comparative purposes, data for the structurally related negative control, BI-1920, and the in vivo suitable tool compound, BI-1124, are also presented.

Table 1: In Vitro Potency and Cellular Activity

| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference(s) |

|---|---|---|---|---|

| This compound | Human Cathepsin S | Enzymatic Assay | 17 | [1][3][4][5][8] |

| Ovalbumin-induced IL-2 Secretion | Cellular Assay | 2.8 | [1][3][7] | |

| BI-1124 | Human Cathepsin S | Enzymatic Assay | 7 | [1][7] |

| Ovalbumin-induced IL-2 Secretion | Cellular Assay | 0.5 | [1][7] |

| BI-1920 | Human Cathepsin S | Enzymatic Assay | >20,000 |[1][7] |

Table 2: Selectivity Profile of this compound

| Compound | Target Protease | IC50 (µM) | Selectivity Fold vs. CatS | Reference(s) |

|---|---|---|---|---|

| This compound | Cathepsin K | >10 | >588 | [1][3][7][8] |

| Cathepsin B | >10 | >588 | [1][3][7][8] |

| | Cathepsin L | >30 | >1760 |[1][3][7][8] |

Table 3: Binding Affinity

| Compound | Target | Assay Type | KD | Reference(s) |

|---|---|---|---|---|

| This compound | Human Cathepsin S | SPR | 31 nM | [3] |

| BI-1920 | Human Cathepsin S | Not Specified | 270 µM |[1][7] |

Experimental Protocols

The characterization of this compound involves several key experimental methodologies to determine its potency, selectivity, and cellular effects.

A. Enzymatic Inhibition Assay (IC50 Determination)

The inhibitory potency of this compound against Cathepsin S and other proteases is determined using a luminescent or fluorescent-based enzymatic assay.

-

Principle: A recombinant human Cathepsin S enzyme is incubated with a specific substrate that, when cleaved, produces a detectable signal (light or fluorescence). The assay is run in the presence of varying concentrations of the inhibitor (this compound).

-

Methodology:

-

Recombinant human Cathepsin S is pre-incubated with serially diluted this compound in an appropriate assay buffer.

-

A fluorogenic or luminogenic Cathepsin S substrate is added to initiate the enzymatic reaction.

-

The reaction is incubated for a defined period at a controlled temperature.

-

The fluorescence or luminescence is measured using a plate reader.

-

The resulting data are plotted as the percentage of inhibition versus the inhibitor concentration. The IC50 value is calculated using a non-linear regression model.

-

-

Selectivity: To determine selectivity, this protocol is repeated using other recombinant cathepsins (e.g., Cat K, B, L) and their respective specific substrates.[1][3][9]

B. Surface Plasmon Resonance (SPR) for Binding Kinetics (KD Determination)

SPR is utilized to measure the binding affinity and kinetics between this compound and Cathepsin S.[3]

-

Principle: This technique measures the change in the refractive index at the surface of a sensor chip when an analyte (this compound) flows over and binds to a ligand (Cathepsin S) that has been immobilized on the chip.

-

Methodology:

-

Recombinant human Cathepsin S is immobilized onto the surface of an SPR sensor chip.

-

A series of concentrations of this compound are prepared in a running buffer and injected sequentially over the chip surface.

-

The association (on-rate) and dissociation (off-rate) of this compound to the immobilized CatS are monitored in real-time.

-

The binding data are fitted to a kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

C. Cellular Antigen Presentation Assay (EC50 Determination)

This cell-based assay quantifies the functional effect of this compound on the antigen presentation pathway.[1][3]

-

Principle: The assay co-cultures antigen-presenting cells (B cells) with antigen-specific T-cells. The B cells process and present a specific antigen (ovalbumin), which activates the T-cells to secrete cytokines, such as Interleukin-2 (IL-2). The amount of IL-2 secreted is a direct measure of the efficiency of antigen presentation.

-

Methodology:

-

Antigen-presenting cells (e.g., B cells) are pre-incubated with various concentrations of this compound.

-

A known antigen, such as ovalbumin, is added to the culture. The B cells internalize and process this antigen.

-

T-cells that are specific to the processed ovalbumin peptide (e.g., from a DO11 mouse model) are added to the co-culture.[7]

-

The cells are incubated for a sufficient period to allow for antigen presentation and T-cell activation.

-

The cell culture supernatant is collected, and the concentration of secreted IL-2 is quantified using a standard method like ELISA.

-

The EC50 value is determined by plotting the IL-2 concentration against the this compound concentration.

-

Conclusion

This compound is a well-characterized chemical probe that serves as a potent and highly selective inhibitor of Cathepsin S. Its mechanism of action is centered on the direct inhibition of CatS enzymatic activity, leading to a functional blockade of the MHC class II antigen presentation pathway. The extensive in vitro and cellular data, supported by the availability of a potent in vivo tool (BI-1124) and a validated negative control (BI-1920), make this compound an invaluable tool for researchers investigating the role of Cathepsin S in immune regulation, autoimmunity, and other associated pathologies.

References

- 1. opnme.com [opnme.com]

- 2. What are the therapeutic applications for CTSS inhibitors? [synapse.patsnap.com]

- 3. eubopen.org [eubopen.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

- 7. Pardon Our Interruption [opnme.com]

- 8. This compound | Cathepsin S inhibitor | Probechem Biochemicals [probechem.com]

- 9. The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583 - PMC [pmc.ncbi.nlm.nih.gov]

BI-1915 Cathepsin S inhibition pathway

An In-Depth Technical Guide to the BI-1915 Cathepsin S Inhibition Pathway

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin S (CTSS), a lysosomal cysteine protease, is a pivotal mediator in immunological and inflammatory processes.[1] Primarily expressed in antigen-presenting cells (APCs), it plays an indispensable role in the maturation of Major Histocompatibility Complex class II (MHC-II) molecules, a process critical for activating adaptive immunity.[2] Its dysregulation is linked to various autoimmune disorders and chronic inflammation, making it a significant therapeutic target.[3][4] this compound is a potent and highly selective chemical probe designed to inhibit Cathepsin S.[5] With an IC50 of 17 nM, it demonstrates excellent selectivity (>500-fold) over related cathepsins.[6] This guide delineates the mechanism of action of this compound, detailing its role in the Cathepsin S inhibition pathway, supported by quantitative data and key experimental methodologies.

Introduction to Cathepsin S (CTSS)

Cathepsin S is a lysosomal cysteine protease distinguished by its ability to retain enzymatic activity at neutral pH, unlike many other cathepsins that are active only in acidic environments.[2] This characteristic allows CTSS to function both within the lysosomal compartments and in the extracellular space. Its expression is predominantly localized to immune cells, including B cells, macrophages, and dendritic cells (DCs), where it is integral to immune surveillance and response.[2] Beyond its canonical role in protein degradation, CTSS functions as a master regulator of inflammatory and immune homeostasis.[2] Its activity is implicated in the pathology of numerous immune-mediated inflammatory diseases, establishing it as a compelling target for therapeutic intervention.[3]

The Role of Cathepsin S in the MHC Class II Antigen Presentation Pathway

The primary immunological function of Cathepsin S is its critical involvement in the MHC class II antigen presentation pathway, which is essential for the activation of CD4+ T helper cells and the subsequent orchestration of an adaptive immune response.[4][7]

The process unfolds as follows:

-

Invariant Chain (Ii) Association: Inside the endoplasmic reticulum of an APC, newly synthesized MHC class II molecules are associated with the invariant chain (Ii). This chain prevents premature binding of endogenous peptides and assists in trafficking the MHC-II complex.

-

Trafficking to Lysosomes: The MHC-II-Ii complex is transported through the Golgi apparatus to the endo-lysosomal compartments.

-

Ii Degradation: Within these compartments, proteases begin to degrade the invariant chain, leaving a small fragment known as the class II-associated invariant chain peptide (CLIP) in the peptide-binding groove of the MHC-II molecule.

-

Cathepsin S-Mediated CLIP Removal: Cathepsin S performs the final and crucial cleavage of the CLIP fragment. The removal of CLIP is a prerequisite for the loading of antigenic peptides.[4]

-

Antigen Loading and Presentation: Once CLIP is removed, exogenous antigenic peptides, derived from pathogens or foreign proteins engulfed by the APC, can be loaded onto the MHC-II molecule.

-

T-Cell Activation: The resulting peptide-MHC-II complex is transported to the surface of the APC for presentation to CD4+ T cells, leading to their activation and the initiation of a targeted immune response.[4]

This compound: A Selective Cathepsin S Inhibitor

This compound is a small-molecule chemical probe developed as a highly potent and selective inhibitor of Cathepsin S.[5][8] It is designed for in vitro use to investigate the functional consequences of Cathepsin S inhibition in cellular and biochemical assays.[6] Its high selectivity minimizes off-target effects on other cysteine proteases, such as Cathepsins B, K, and L, making it a precise tool for elucidating the specific roles of Cathepsin S in immune pathways.[6][9]

Quantitative Profile of this compound

The efficacy and selectivity of this compound have been quantified through various assays. The data underscores its utility as a specific inhibitor for research purposes.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 Value | Selectivity vs. Cathepsin S | Reference |

|---|---|---|---|

| Cathepsin S (CTSS) | 17 nM | - | [5][6] |

| Cathepsin K (CTSK) | >10 µM | >588-fold | [6][9][10] |

| Cathepsin B (CTSB) | >10 µM | >588-fold | [6][9][10] |

| Cathepsin L (CTSL) | >30 µM | >1760-fold |[6][9][10] |

Table 2: Cellular Activity of this compound

| Assay | Metric | Value | Reference |

|---|

| Ovalbumin-Induced T-Cell IL-2 Secretion | EC50 | 2.8 nM |[6][9][10] |

Mechanism of Action: The this compound Inhibition Pathway

This compound functions as a competitive inhibitor that targets the active site of Cathepsin S, preventing it from processing its natural substrates.[8] By inhibiting Cathepsin S, this compound directly interferes with the MHC class II antigen presentation pathway.

The key steps of inhibition are:

-

Binding to Cathepsin S: this compound binds to the active site of Cathepsin S within the lysosomal compartment of APCs.

-

Inhibition of CLIP Cleavage: The bound inhibitor prevents Cathepsin S from cleaving the CLIP fragment from the MHC-II complex.

-

Arrest of Antigen Loading: With CLIP remaining in the peptide-binding groove, the loading of antigenic peptides onto the MHC-II molecule is blocked.

-

Suppression of T-Cell Activation: The absence of peptide-MHC-II complexes on the APC surface leads to a failure in presenting antigens to CD4+ T cells. This results in a downstream reduction of T-cell activation and effector functions, such as the secretion of cytokine Interleukin-2 (IL-2).[6][10]

Key Experimental Protocols

The characterization of this compound relies on specific biochemical and cellular assays to determine its potency and mechanism of action.

In Vitro Enzymatic Assay: Fluorogenic Substrate Cleavage

This assay is used to determine the IC50 value of an inhibitor against its target enzyme.

Methodology:

-

Reagents: Recombinant human Cathepsin S, a fluorogenic peptide substrate (e.g., Z-VVR-AMC), assay buffer (pH 6.5-7.0), and the inhibitor (this compound).

-

Procedure: a. The inhibitor is serially diluted to create a range of concentrations. b. Cathepsin S enzyme is pre-incubated with each inhibitor concentration in the assay buffer. c. The enzymatic reaction is initiated by adding the fluorogenic substrate. The substrate consists of a peptide sequence recognized by Cathepsin S, flanked by a fluorophore and a quencher.[4] d. As Cathepsin S cleaves the substrate, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity.[4] e. Fluorescence is measured over time using a plate reader.

-

Data Analysis: The rate of substrate cleavage is calculated from the fluorescence signal. The percentage of inhibition at each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value is calculated by fitting the data to a dose-response curve.

Cellular Assay: T-Cell Activation (Ovalbumin-Induced IL-2 Secretion)

This assay measures the cellular potency (EC50) of this compound by assessing its ability to inhibit antigen-specific T-cell activation.[6]

Methodology:

-

Model: A T-cell receptor transgenic mouse model, such as the DO11.10 model, is used. T-cells from these mice recognize a specific peptide from ovalbumin (OVA) presented by MHC class II molecules.

-

Cell Culture: a. Antigen-presenting cells (e.g., splenocytes) are harvested. b. T-cells are isolated from the DO11.10 mice.

-

Procedure: a. APCs are incubated with varying concentrations of this compound. b. The antigen (ovalbumin) is added to the APCs, which internalize and process it. c. The isolated T-cells are then co-cultured with the pre-treated APCs. d. The co-culture is incubated for a set period (e.g., 24-48 hours) to allow for antigen presentation and T-cell activation.

-

Readout: The supernatant from the co-culture is collected, and the concentration of secreted IL-2 is measured, typically using an ELISA kit.

-

Data Analysis: The amount of IL-2 secretion is plotted against the concentration of this compound. The EC50 value is determined from the resulting dose-response curve, representing the concentration of inhibitor required to reduce the T-cell response by 50%.

Conclusion

This compound is a valuable research tool that provides a highly potent and selective means of inhibiting Cathepsin S. Its mechanism of action is centered on the disruption of the MHC class II antigen presentation pathway, which effectively suppresses T-cell activation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for utilizing this compound to investigate the complex roles of Cathepsin S in immunity and disease, thereby aiding in the exploration of new therapeutic strategies for autoimmune and inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Cathepsin S: molecular mechanisms in inflammatory and immunological processes [frontiersin.org]

- 3. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pardon Our Interruption [opnme.com]

- 7. Cathepsins and their involvement in immune responses | Swiss Medical Weekly [smw.ch]

- 8. What are the therapeutic applications for CTSS inhibitors? [synapse.patsnap.com]

- 9. Cathepsin | DC Chemicals [dcchemicals.com]

- 10. This compound | Cathepsin S inhibitor | Probechem Biochemicals [probechem.com]

Illuminating the Path to Immune Modulation: A Technical Guide to BI-1915 Target Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core target validation studies of BI-1915, a potent and selective inhibitor of Cathepsin S (CatS). Cathepsin S is a lysosomal cysteine protease that plays a critical role in the processing and presentation of antigens, making it a key target for immunomodulatory therapeutics.[1] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering valuable insights for researchers in immunology and drug discovery.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its associated tool compounds, providing a clear comparison of their potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound and Comparators against Cathepsin S

| Compound | Target | IC50 (nM) | Negative Control (BI-1920) IC50 (µM) | In Vivo Tool (BI-1124) IC50 (nM) |

| This compound | Cathepsin S | 17[1][2][3][4][5][6] | > 20[1][3] | 7[1][3] |

Table 2: Selectivity of this compound against other Cathepsins

| Compound | Cathepsin K (µM) | Cathepsin B (µM) | Cathepsin L (µM) | Selectivity vs. CatS |

| This compound | > 10[3][4] | > 10[3][4] | > 30[3][4] | > 500-fold[1][3] |

Table 3: Cellular Activity of this compound in an Antigen Presentation Model

| Compound | Assay | EC50 (nM) | In Vivo Tool (BI-1124) EC50 (nM) |

| This compound | Ovalbumin-induced IL-2 secretion in T-cells | 2.8[3][6] | 0.5[1][3] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach for this compound target validation, the following diagrams are provided in the DOT language for Graphviz.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for the key experiments cited in the validation of this compound.

Cathepsin S Inhibition Assay (Biochemical Assay)

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against Cathepsin S.

Materials:

-

Recombinant human Cathepsin S

-

Cathepsin S substrate (e.g., Z-VVR-AFC)

-

Assay buffer (e.g., 50 mM MES, 2.5 mM EDTA, 5 mM DTT, pH 6.0)

-

This compound and control compounds

-

96-well black microplates

-

Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound or control vehicle to the respective wells.

-

Add recombinant Cathepsin S to all wells except for the blank control.

-

Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding the Cathepsin S substrate to all wells.

-

Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of this compound and calculate the IC50 value using a suitable software.[3][4][7]

Ovalbumin-Induced IL-2 Secretion in T-cells (Cellular Assay)

This protocol outlines a co-culture assay to assess the ability of this compound to inhibit antigen presentation by antigen-presenting cells (APCs) to T-cells, measured by the secretion of Interleukin-2 (IL-2).

Materials:

-

Antigen-presenting cells (APCs), e.g., human B-lymphoblastoid cell line

-

Ovalbumin-specific T-cell hybridoma (e.g., DO11.10)

-

Ovalbumin protein

-

This compound and control compounds

-

Complete cell culture medium

-

96-well cell culture plates

-

Human IL-2 ELISA kit

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Seed APCs in a 96-well plate and allow them to adhere overnight.

-

The next day, treat the APCs with a serial dilution of this compound or vehicle control for 1 hour.

-

Add ovalbumin to the wells containing the treated APCs and incubate for 2 hours to allow for antigen processing and presentation.

-

Add the ovalbumin-specific T-cell hybridoma to the wells.

-

Co-culture the cells for 24 hours in a CO2 incubator.

-

After incubation, collect the cell culture supernatant.

-

Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Determine the percent inhibition of IL-2 secretion for each concentration of this compound and calculate the EC50 value.[1][3][8]

Selectivity Profiling against Other Cathepsins

To determine the selectivity of this compound, similar enzymatic assays as described for Cathepsin S are performed using recombinant Cathepsin K, B, and L with their respective preferred substrates and optimal buffer conditions. The IC50 values obtained for these related proteases are then compared to the IC50 value for Cathepsin S to calculate the selectivity ratio.[3][4]

This comprehensive guide provides a detailed overview of the target validation for this compound, offering valuable data and methodologies for researchers working on Cathepsin S inhibitors and immunomodulatory drugs. The provided information is intended to facilitate further research and development in this promising therapeutic area.

References

- 1. opnme.com [opnme.com]

- 2. content-assets.jci.org [content-assets.jci.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Cathepsin S inhibitor | Probechem Biochemicals [probechem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]

BI-1915: A Potent and Selective Cathepsin S Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BI-1915 is a potent and highly selective small molecule inhibitor of Cathepsin S (CatS), a lysosomal cysteine protease. Cathepsin S plays a critical role in the processing of the invariant chain (Ii) associated with MHC class II molecules, a key step in the antigen presentation pathway.[1][2][3][4] By inhibiting this process, this compound modulates the immune response, making it a valuable tool for research in autoimmune diseases and other inflammatory conditions. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Physicochemical Properties

This compound is a dipeptide nitrile that acts as a reversible inhibitor of Cathepsin S. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 407.559 g/mol | [5] |

| Chemical Formula | C₂₁H₃₇N₅O₃ | [5] |

| Appearance | Solid | [5] |

| CAS Number | 752237-67-5 | [5] |

| InChI Key | Information not available | |

| SMILES | Information not available | |

| Solubility | Information not available | |

| logP | Information not available |

Mechanism of Action

This compound exerts its biological effect through the potent and selective inhibition of Cathepsin S.

Role of Cathepsin S in Antigen Presentation

Cathepsin S is a key enzyme in the MHC class II antigen presentation pathway. In antigen-presenting cells (APCs), newly synthesized MHC class II molecules are associated with the invariant chain (Ii), which prevents the binding of endogenous peptides. For an exogenous antigen to be presented to CD4+ T cells, the Ii must be proteolytically degraded. Cathepsin S is responsible for the final cleavage of the Ii fragment, known as CLIP (class II-associated invariant chain peptide), from the peptide-binding groove of the MHC class II molecule. This allows for the loading of antigenic peptides derived from extracellular pathogens. The peptide-MHC class II complex is then transported to the cell surface for presentation to T-helper cells, initiating an adaptive immune response.[5][1][2][3][4]

Inhibition of Cathepsin S by this compound

This compound, as a dipeptide nitrile, reversibly inhibits the enzymatic activity of Cathepsin S. The nitrile warhead of the inhibitor is thought to interact with the active site cysteine residue of the enzyme.[6] By blocking Cathepsin S, this compound prevents the degradation of the invariant chain, leading to an accumulation of MHC class II-CLIP complexes. This, in turn, inhibits the loading of antigenic peptides onto MHC class II molecules and their subsequent presentation to CD4+ T cells, ultimately dampening the immune response.

Signaling Pathway Diagram

References

- 1. Cathepsin S Controls the Trafficking and Maturation of Mhc Class II Molecules in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. The ins and outs of MHC class II-mediated antigen processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

The Discovery and Development of BI-1915: A Potent and Selective Cathepsin S Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of BI-1915, a potent and highly selective inhibitor of Cathepsin S (CatS). Cathepsin S, a lysosomal cysteine protease, plays a pivotal role in the processing of the invariant chain, a critical step in the MHC class II antigen presentation pathway. Its inhibition is a key therapeutic strategy for modulating immune responses in various autoimmune diseases. This document details the biochemical and cellular activity of this compound, alongside its selectivity profile and the methodologies of key experiments. Included are structured data tables for quantitative analysis, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows to facilitate a deeper understanding of this important research tool.

Introduction: The Rationale for Cathepsin S Inhibition

Cathepsin S is predominantly expressed in antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages.[1][2][3] Within the endo-lysosomal compartments of these cells, Cathepsin S is instrumental in the degradation of the invariant chain (Ii) associated with newly synthesized MHC class II molecules.[4] The progressive cleavage of Ii is a prerequisite for the subsequent loading of antigenic peptides onto the MHC class II complex, which is then presented on the cell surface to CD4+ T-helper cells, initiating an adaptive immune response.[1][2]

Given its critical role in initiating immune responses, the inhibition of Cathepsin S has been a focal point for therapeutic intervention in autoimmune disorders. By blocking Cathepsin S activity, the maturation of MHC class II molecules is impaired, leading to a downstream dampening of the T-cell-mediated immune response. Boehringer Ingelheim has been actively involved in the development of Cathepsin S inhibitors, leading to the discovery of potent and selective compounds for research purposes.[5]

Discovery and Pharmacological Profile of this compound

This compound was designed by Boehringer Ingelheim as a potent and selective chemical probe for in vitro studies of Cathepsin S.[6] It serves as a valuable tool to investigate the biological consequences of Cathepsin S inhibition. Alongside this compound, a structurally related negative control, BI-1920, and an analog with a favorable pharmacokinetic profile for in vivo studies, BI-1124, were also developed to provide a comprehensive toolset for researchers.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its related compounds.

Table 1: In Vitro Potency and Selectivity of this compound and Comparators [6][7]

| Compound | Target | IC50 (nM) | Selectivity vs. Cat K | Selectivity vs. Cat B | Selectivity vs. Cat L |

| This compound | Cathepsin S | 17 | >588-fold (>10,000 nM) | >588-fold (>10,000 nM) | >1765-fold (>30,000 nM) |

| BI-1124 | Cathepsin S | 7 | >50-fold (350 nM) | >971-fold (6,800 nM) | >41-fold (290 nM) |

| BI-1920 | Cathepsin S | >20,000 | - | - | - |

Table 2: Cellular Activity of this compound and BI-1124 [6][7]

| Compound | Assay | EC50 (nM) |

| This compound | Ovalbumin-induced IL-2 Secretion in T-cells | 2.8 |

| BI-1124 | Ovalbumin-induced IL-2 Secretion in T-cells | 0.5 |

Mechanism of Action: Targeting the MHC Class II Pathway

This compound exerts its effect by directly inhibiting the enzymatic activity of Cathepsin S. This inhibition disrupts the MHC class II antigen presentation pathway, a cornerstone of the adaptive immune system.

Caption: MHC Class II Antigen Presentation Pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize this compound.

Cathepsin S Enzymatic Assay

This assay quantifies the inhibitory activity of this compound against purified Cathepsin S.

Caption: Workflow for the Cathepsin S enzymatic inhibition assay.

Methodology:

-

Reagent Preparation:

-

Recombinant human Cathepsin S is diluted in an appropriate assay buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, pH 5.5, containing 10 mM DTT).

-

A fluorogenic substrate, such as Z-VVR-AFC (benzyloxycarbonyl-valyl-valyl-arginine-7-amino-4-trifluoromethylcoumarin), is prepared in DMSO and then diluted in the assay buffer.[8][9]

-

This compound is serially diluted in DMSO to create a concentration gradient.

-

-

Assay Procedure:

-

In a 96-well black plate, this compound dilutions are pre-incubated with Cathepsin S at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor binding.[8][9]

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The plate is incubated at 37°C for 1-2 hours, protected from light.[8][9]

-

-

Data Acquisition and Analysis:

-

Fluorescence is measured using a plate reader with excitation and emission wavelengths of approximately 400 nm and 505 nm, respectively.[8][9]

-

The percentage of inhibition is calculated relative to a DMSO control.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Ovalbumin-Induced IL-2 Secretion Assay

This cell-based assay assesses the functional consequence of Cathepsin S inhibition on T-cell activation.

Methodology:

-

Cell Culture:

-

Antigen Presentation and Inhibition:

-

APCs are pre-incubated with varying concentrations of this compound for a defined period.

-

Ovalbumin is added to the APCs and incubated to allow for antigen processing and presentation.

-

The APCs are then co-cultured with DO11.10 T-cells.

-

-

IL-2 Quantification:

-

Data Analysis:

-

The percentage of inhibition of IL-2 secretion is calculated for each this compound concentration relative to a vehicle control.

-

EC50 values are determined by fitting the dose-response data to a suitable pharmacological model.

-

Surface Plasmon Resonance (SPR) Analysis

SPR is employed to determine the binding kinetics of this compound to Cathepsin S.

Methodology:

-

Immobilization:

-

Recombinant human Cathepsin S is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.[14]

-

-

Binding Analysis:

-

A serial dilution of this compound in a suitable running buffer (e.g., HBS-EP) is injected over the sensor chip surface.[14]

-

The association and dissociation of this compound are monitored in real-time.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[14]

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Cathepsin S, making it an invaluable tool for in vitro investigations into the role of this enzyme in immune regulation. Its development by Boehringer Ingelheim, along with its corresponding in vivo tool and negative control, provides a robust system for studying the therapeutic potential of Cathepsin S inhibition. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies of autoimmune and inflammatory diseases.

References

- 1. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Cathepsin S controls MHC class II-mediated antigen presentation by epithelial cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ins and outs of MHC class II-mediated antigen processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AR043563A1 - CATEPSIN S INHIBITORS - Google Patents [patents.google.com]

- 6. Pardon Our Interruption [opnme.com]

- 7. Pardon Our Interruption [opnme.com]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. DO11.10 and OT-II T cells recognize a C-terminal ovalbumin 323-339 epitope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. elkbiotech.com [elkbiotech.com]

- 13. demeditec.com [demeditec.com]

- 14. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

Cathepsin S: A Pivotal Mediator in Autoimmune Disease Pathogenesis and Therapeutic Target

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the function of Cathepsin S (CTSS), a lysosomal cysteine protease, in the context of autoimmune diseases. We will explore its core mechanisms, its role in various autoimmune conditions, quantitative data supporting its involvement, and detailed experimental protocols for its study.

Introduction to Cathepsin S

Cathepsin S is a member of the papain-like family of cysteine proteases.[1] While ubiquitously involved in intracellular protein degradation, CTSS has a specialized and critical role within the immune system.[2] It is predominantly expressed in antigen-presenting cells (APCs), such as B cells, macrophages, and dendritic cells.[1][3] A unique characteristic of Cathepsin S is its stability and activity at neutral pH, which allows it to function both within the acidic environment of lysosomes and in the extracellular space.[2] This dual functionality is central to its role in driving autoimmune and inflammatory responses.[2][4]

Core Function: MHC Class II-Mediated Antigen Presentation

The primary and most well-characterized function of Cathepsin S in immunity is its indispensable role in the major histocompatibility complex (MHC) class II antigen presentation pathway.[5][6] This pathway is fundamental for the activation of CD4+ T helper cells, which orchestrate the adaptive immune response.

In this process, Cathepsin S is responsible for the final proteolytic degradation of the invariant chain (Ii), a chaperone protein associated with the MHC class II molecule.[1][5] The invariant chain initially blocks the peptide-binding groove of the MHC class II molecule.[7] Through a series of cleavages by other proteases, the Ii is trimmed down to a small fragment known as the class II-associated invariant chain peptide (CLIP).[1] Cathepsin S performs the essential final step of cleaving CLIP, allowing antigenic peptides to bind to the MHC class II molecule for presentation on the cell surface to CD4+ T cells.[1][5] Inhibition of Cathepsin S leads to an accumulation of MHC class II-CLIP complexes, thereby impairing the presentation of antigens.[3][5]

Role of Cathepsin S in Autoimmune Diseases

Dysregulation of Cathepsin S activity is a key factor in the pathogenesis of numerous autoimmune diseases. By facilitating the presentation of self-antigens, it can lead to the activation of autoreactive T cells, breaking self-tolerance and driving chronic inflammation and tissue damage.[4][8]

-

Systemic Lupus Erythematosus (SLE): In SLE, Cathepsin S is crucial for the priming of T and B cells that lead to the production of autoantibodies.[9] Inhibition of Cathepsin S in mouse models of lupus has been shown to reduce the activation of dendritic cells, decrease the expansion of pathogenic T cells, suppress the maturation of B cells into plasma cells, and lower autoantibody levels, ultimately protecting against lupus nephritis.[9][10] Studies have also found elevated plasma levels of Cathepsin S in SLE patients compared to healthy controls.[11]

-

Sjögren's Syndrome: Cathepsin S is implicated in the autoimmune response targeting salivary and lacrimal glands.[12] Animal models demonstrate that inhibiting Cathepsin S can block lymphocytic infiltration into these glands, reduce autoantibody production, and lead to a recovery from disease symptoms.[8][12] Furthermore, tear Cathepsin S activity is significantly elevated in patients with Sjögren's Syndrome compared to healthy individuals and those with other autoimmune diseases, suggesting its potential as a diagnostic biomarker.[13][14] A clinical trial with the Cathepsin S inhibitor RO5459072, however, did not show a significant clinical benefit in patients with primary Sjögren's Syndrome.[15]

-

Rheumatoid Arthritis (RA): In RA, Cathepsin S contributes to both the inflammatory and destructive aspects of the disease.[16] It is involved in antigen presentation driving the autoimmune response and also acts as a potent elastase and protease that can degrade components of the extracellular matrix, such as collagen, in the joints.[16][17] Levels of Cathepsin S are significantly higher in the serum and synovial fluid of RA patients, particularly those who are seropositive for autoantibodies like ACPA and rheumatoid factor.[18][19]

-

Multiple Sclerosis (MS): Cathepsin S is involved in the processing of myelin antigens, which are the primary targets of the autoimmune attack in MS.[20] Expression of Cathepsin S is elevated in MS patients, especially during relapses.[20][21] In neuroinflammatory conditions, virally-induced Cathepsin S release can directly degrade myelin basic protein, contributing to demyelination.[2]

Quantitative Data on Cathepsin S in Autoimmune Disease

The following tables summarize key quantitative findings from the literature regarding Cathepsin S expression and activity in various autoimmune contexts.

Table 1: Cathepsin S Expression and Activity in Human Autoimmune Diseases

| Disease | Sample Type | Finding | Fold Change/p-value | Reference(s) |

| Multiple Sclerosis | Peripheral Blood Leukocytes (RNA) | Higher in relapse state vs. controls | 74% increase; p=3x10-5 | [20][21] |

| Serum | Higher in relapse state vs. controls | 66% increase; p=0.002 | [20][21] | |

| Sjögren's Syndrome | Tears | Higher in SS vs. healthy controls | 41.1-fold increase | [13][14] |

| Tears | Higher in SS vs. non-SS autoimmune diseases | 4.1-fold increase | [13][14] | |

| Tears | Higher in SS vs. non-specific dry eye | 2.1-fold increase | [13][14] | |

| Rheumatoid Arthritis | Serum | Higher in patients vs. controls | Significantly higher | [18][19] |

| Synovial Fluid | Higher in patients vs. controls | Significantly higher | [18][19] | |

| Systemic Lupus Erythematosus | Plasma | Higher in SLE patients vs. healthy controls | p < 0.001 | [11] |

Table 2: Effects of Cathepsin S Inhibition in Preclinical Models

| Model | Inhibitor | Outcome Measured | Result | Reference(s) |

| Sjögren Syndrome (Mouse) | Clik60 | Lymphocytic infiltration | Profoundly blocked | [8][12] |

| Clik60 | Serum autoantibodies | Abrogated rise | [8][12] | |

| SLE (MRL/lpr Mouse) | RO5461111 | Hypergammaglobulinemia | Reversed | [9] |

| RO5461111 | Plasma anti-dsDNA IgG | Significantly suppressed | [9] | |

| Pulmonary Hypersensitivity (Mouse) | LHVS | Lung eosinophilic infiltration | Profoundly blocked | [3] |

| LHVS | IgE titers | Abrogated rise | [3] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate the function of Cathepsin S.

5.1. Cathepsin S Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is designed to measure the enzymatic activity of Cathepsin S in cell lysates or other biological samples.[22][23][24]

-

Principle: The assay utilizes a specific Cathepsin S substrate, such as VVR or Ac-VVR-AFC, which is a peptide sequence labeled with a fluorophore (e.g., AFC - amino-4-trifluoromethyl coumarin) that is quenched. Cleavage of the substrate by active Cathepsin S releases the fluorophore, resulting in a quantifiable increase in fluorescence.[23][24]

-

Materials:

-

CS Cell Lysis Buffer (Store at 4°C)

-

CS Reaction Buffer (Store at 4°C)

-

CS Substrate (e.g., Ac-VVR-AFC, 10 mM stock in DMSO, protect from light)

-

CS Inhibitor (e.g., E-64, 1mM stock) for negative controls

-

96-well microplate (black, flat-bottom)

-

Fluorometer/fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)

-

-

Procedure:

-

Sample Preparation (Cell Lysate): a. Collect 1-5 million cells by centrifugation. b. Resuspend the cell pellet in 50 µL of chilled CS Cell Lysis Buffer. c. Incubate on ice for 10 minutes. d. Centrifuge at maximum speed for 5 minutes to pellet debris. e. Transfer the supernatant (lysate) to a fresh, pre-chilled tube.

-

Assay Reaction: a. Add 50 µL of cell lysate to designated wells of the 96-well plate. b. For negative control wells, pre-incubate the lysate with 2 µL of CS Inhibitor for 10-15 minutes. c. Prepare a master mix by adding 50 µL of CS Reaction Buffer to each well. d. Start the reaction by adding 2 µL of the 10 mM CS Substrate to each well (final concentration: 200 µM).

-

Measurement: a. Incubate the plate at 37°C for 1-2 hours, protected from light. b. Read the fluorescence in a fluorometer with excitation at 400 nm and emission at 505 nm.

-

Data Analysis: The fold-increase in Cathepsin S activity can be determined by comparing the relative fluorescence units (RFU) of the test sample to the negative control.

-

5.2. Immunohistochemistry (IHC) for Cathepsin S in Paraffin-Embedded Tissues

This protocol provides a general framework for the detection and localization of Cathepsin S protein in tissue sections.[25][26]

-

Principle: An antibody specific to Cathepsin S is used to bind to the antigen within a fixed tissue section. This binding is then visualized using a secondary antibody conjugated to an enzyme (like HRP) that catalyzes a color-producing reaction with a chromogenic substrate (like DAB).

-

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene and ethanol (B145695) series (100%, 95%, 70%) for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Hydrogen peroxide (3%) for quenching endogenous peroxidase

-

Blocking buffer (e.g., PBS with 5% normal goat serum)

-

Primary antibody: Anti-Cathepsin S antibody

-

Biotinylated secondary antibody

-

HRP-conjugated streptavidin

-

DAB chromogen solution

-

Hematoxylin counterstain

-

Mounting medium

-

-

Procedure:

-

Deparaffinization and Rehydration: a. Immerse slides in xylene (2x, 5 min each). b. Immerse in 100% ethanol (2x, 3 min each). c. Immerse in 95% and 70% ethanol (3 min each). d. Rinse with distilled water.

-

Antigen Retrieval: a. Heat slides in antigen retrieval solution (e.g., in a microwave or water bath at 95-100°C) for 10-20 minutes. b. Allow slides to cool to room temperature.

-

Staining: a. Quench endogenous peroxidase activity with 3% H₂O₂ for 10 minutes. b. Rinse with PBS. c. Block non-specific binding with blocking buffer for 30-60 minutes. d. Incubate with primary anti-Cathepsin S antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber. e. Rinse with PBS (3x, 5 min each). f. Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature. g. Rinse with PBS (3x, 5 min each). h. Incubate with HRP-conjugated streptavidin for 30 minutes. i. Rinse with PBS (3x, 5 min each).

-

Visualization and Mounting: a. Apply DAB chromogen solution and incubate until desired brown stain intensity develops (monitor under a microscope). b. Rinse with distilled water to stop the reaction. c. Counterstain with hematoxylin. d. Dehydrate through an ethanol series and xylene. e. Coverslip with mounting medium.

-

Therapeutic Targeting of Cathepsin S

Given its central role in driving autoimmune responses, Cathepsin S has become an attractive therapeutic target.[4][6] The goal of Cathepsin S inhibitors is to selectively block its enzymatic activity, thereby preventing the presentation of self-antigens and dampening the subsequent T-cell and B-cell activation.[3][27] Several small-molecule inhibitors have been developed and have shown efficacy in preclinical models of autoimmune diseases.[6][28] For example, inhibitors like RO5461111 and RO5459072 have been investigated for SLE and Sjögren's syndrome, respectively.[9][15] While the clinical translation has faced challenges, the specific and critical role of Cathepsin S in the afferent limb of the immune response continues to make it a high-interest target for the development of novel immunomodulatory therapies.[4][28]

References

- 1. Cathepsin S - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Cathepsin S: molecular mechanisms in inflammatory and immunological processes [frontiersin.org]

- 3. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin S: A key drug target and signalling hub in immune system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Essential role for cathepsin S in MHC class II-associated invariant chain processing and peptide loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cysteine protease cathepsin S as a key step in antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tear Cathepsin S–A Candidate Biomarker for Sjögren's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tear cathepsin S as a candidate biomarker for Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Exploring the role of cathepsin in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring the role of cathepsin in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cathepsin S and cathepsin L in serum and synovial fluid in rheumatoid arthritis with and without autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Cathepsins and their endogenous inhibitors cystatins: expression and modulation in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cathepsins and their endogenous inhibitors cystatins: expression and modulation in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. Cathepsin S Activity Assay Kit (Fluorometric) (ab65307) | Abcam [abcam.com]

- 24. abcam.co.jp [abcam.co.jp]

- 25. Antibody targeting of Cathepsin S induces antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cathepsin S Polyclonal Antibody (PA5-47088) [thermofisher.com]

- 27. Cathepsin S inhibition suppresses autoimmune-triggered inflammatory responses in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development [mdpi.com]

BI-1915: A Technical Guide to a Potent and Selective Chemical Probe for Cathepsin S

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BI-1915, a highly potent and selective chemical probe for Cathepsin S (CTSS). Cathepsin S is a lysosomal cysteine protease belonging to the papain superfamily.[1][2] It plays a pivotal role in the immune system, particularly in the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules.[1][3][4] This function makes Cathepsin S an attractive therapeutic target for autoimmune and inflammatory diseases.[5] this compound serves as an invaluable tool for researchers to investigate the biological roles of Cathepsin S in vitro.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Parameter | Value | Reference |

| Human Cathepsin S | IC50 | 17 nM | [3][5][6][7] |

| Kd | 31 nM | [5][8] | |

| Cathepsin K | IC50 | >10 µM | [3][5][7][8] |

| Cathepsin B | IC50 | >10 µM | [3][5][7][8] |

| Cathepsin L | IC50 | >30 µM | [3][5][7][8] |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Table 2: Cellular Activity of this compound

| Assay | Parameter | Value | Reference |

| Antigen Challenge Cell Assay | EC50 | 2.8 nM | [3][5][7][8] |

EC50: Half-maximal effective concentration in blocking ovalbumin-induced IL-2 secretion in T-cells.

Table 3: Comparison with Structurally Related Compounds

| Compound | Target | IC50 | Kd | Notes | Reference |

| This compound | Cathepsin S | 17 nM | 31 nM | In vitro chemical probe | [3][8] |

| BI-1124 | Cathepsin S | 7 nM | 9 nM | In vivo tool compound | [3][8] |

| BI-1920 | Cathepsin S | >20 µM | 270 µM | Negative control | [3][8] |

Key Experimental Protocols

Detailed methodologies for the characterization of this compound are outlined below.

1. Luminescent Based Enzymatic Assay (IC50 Determination)

This assay quantifies the enzymatic activity of Cathepsin S to determine the inhibitory potency of this compound.

-

Principle: The assay utilizes a fluorogenic substrate, a peptide sequence recognized by Cathepsin S, flanked by a fluorophore and a quencher.[9][10] In its intact form, the substrate's fluorescence is suppressed.[10] Upon cleavage by active Cathepsin S, the fluorophore is released, leading to a measurable increase in fluorescence intensity that is proportional to enzyme activity.[9][10]

-

Methodology:

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 4 mM DTT).[2] Dilute recombinant human Cathepsin S and the fluorogenic substrate in the assay buffer.[10]

-

Inhibitor Preparation: Create a serial dilution of this compound in DMSO and then dilute in the assay buffer.

-

Assay Execution: Add the diluted Cathepsin S enzyme to the wells of a microplate containing the this compound dilutions. Incubate briefly.

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

-

2. Surface Plasmon Resonance (SPR) (Kd Determination)

SPR is employed to measure the binding kinetics and affinity between this compound and Cathepsin S.[11]

-

Principle: SPR detects changes in the refractive index on the surface of a sensor chip. One molecule (e.g., Cathepsin S) is immobilized on the chip, and the other (this compound) is flowed over the surface. The binding and dissociation events are measured in real-time, allowing for the calculation of association (ka) and dissociation (kd) rate constants, and subsequently the dissociation constant (Kd).

-

Methodology:

-

Chip Preparation: Immobilize purified, recombinant Cathepsin S onto a sensor chip surface.

-

Binding Analysis: Inject a series of concentrations of this compound in a suitable running buffer over the chip surface.

-

Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound this compound.

-

Data Analysis: Analyze the resulting sensorgrams (plots of response units vs. time) to determine the kinetic parameters (ka, kd) and calculate the affinity constant (Kd = kd/ka).

-

3. Antigen Challenge Cell Assay (EC50 Determination)

This cellular assay assesses the ability of this compound to inhibit Cathepsin S function in a biologically relevant context.[5]

-

Principle: The assay uses B-cells as antigen-presenting cells (APCs) and T-cells as responders. B-cells process an exogenous antigen (ovalbumin) in a Cathepsin S-dependent manner and present the resulting peptides on their MHC class II molecules.[5] T-cells recognize these peptide-MHC complexes, leading to their activation and the secretion of interleukin-2 (B1167480) (IL-2).[3][5] The amount of IL-2 secreted is a measure of Cathepsin S activity.

-

Methodology:

-

Cell Culture: Culture B-cells and ovalbumin-specific T-cells.

-

Compound Treatment: Pre-incubate the B-cells with various concentrations of this compound.

-

Antigen Challenge: Add ovalbumin to the B-cell cultures.

-

Co-culture: After an incubation period, co-culture the treated B-cells with the T-cells.

-

IL-2 Measurement: After a further incubation period, collect the cell supernatant and measure the concentration of secreted IL-2 using a suitable method, such as an ELISA.

-

Data Analysis: Plot the IL-2 concentration against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

-

Visualizations: Workflows and Pathways

To better illustrate the concepts described, the following diagrams have been generated.

Negative Control: BI-1920

For robust experimental design, a negative control is essential. BI-1920 is a structurally related compound that does not inhibit Cathepsin S (IC50 > 20µM) and has a very low binding affinity (Kd = 270 µM).[3][8] It should be used alongside this compound in cellular assays to distinguish Cathepsin S-specific effects from off-target or compound-related artifacts.

Conclusion

This compound is a highly potent and selective inhibitor of Cathepsin S, demonstrating an IC50 of 17 nM.[3][6][7] Its excellent selectivity, with over 500-fold greater potency for Cathepsin S compared to related cathepsins K, B, and L, makes it a precise tool for in vitro studies.[3][8] The compound effectively blocks the Cathepsin S-dependent antigen presentation pathway in cellular models, as shown by its low nanomolar EC50 in T-cell activation assays.[3][5][7] The availability of a validated negative control, BI-1920, further enhances its utility.[3] Collectively, these characteristics establish this compound as a high-quality chemical probe for elucidating the in vitro functions of Cathepsin S in immunology and drug discovery.

References

- 1. Cathepsin S - Wikipedia [en.wikipedia.org]

- 2. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pardon Our Interruption [opnme.com]

- 4. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eubopen.org [eubopen.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Cathepsin S inhibitor | Probechem Biochemicals [probechem.com]

- 8. Pardon Our Interruption [opnme.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. medinfo.boehringer-ingelheim.com [medinfo.boehringer-ingelheim.com]

BI-1915: A Technical Overview of its Cathepsin Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of BI-1915, a potent inhibitor of Cathepsin S. The document summarizes key quantitative data, outlines detailed experimental methodologies for assessing inhibitor selectivity, and provides visual representations of the inhibitor's selectivity and the experimental workflow.

Quantitative Selectivity Profile of this compound

This compound is a highly potent and selective inhibitor of Cathepsin S (CatS), a cysteine protease involved in antigen presentation and immune responses.[1][2] Its selectivity is a critical attribute, minimizing the potential for off-target effects and enhancing its utility as a research tool and potential therapeutic agent. The inhibitory activity of this compound has been quantified against Cathepsin S and other related cathepsins, demonstrating a remarkable selectivity of over 500-fold for its primary target.[1][2]

The half-maximal inhibitory concentration (IC50) values for this compound against a panel of human cathepsins are summarized in the table below.

| Cathepsin Target | IC50 (nM) | Fold Selectivity vs. Cathepsin S |

| Cathepsin S | 17 | - |

| Cathepsin K | > 10,000 | > 588 |

| Cathepsin L | > 30,000 | > 1765 |

| Cathepsin B | > 10,000 | > 588 |

Data compiled from multiple sources.[1][2][3]

Experimental Protocols for Determining Cathepsin Inhibition

The determination of the selectivity profile of a cathepsin inhibitor like this compound typically involves in vitro enzymatic assays using fluorogenic substrates. The following is a representative protocol for assessing the inhibitory activity of a compound against a panel of purified recombinant human cathepsins.

Materials and Reagents

-

Enzymes: Purified recombinant human Cathepsin S, Cathepsin K, Cathepsin L, and Cathepsin B.

-

Fluorogenic Substrates: Specific peptide substrates conjugated to a fluorescent reporter group, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC).

-

Cathepsin S: Z-VVR-AFC (or similar)[4]

-

Cathepsin K, L, B: Substrates with appropriate peptide sequences for each enzyme (e.g., Z-FR-AMC for Cathepsin B and L).

-

-

Assay Buffer: Buffer appropriate for optimal activity of each cathepsin. Generally, a buffer at pH 5.5 (e.g., sodium acetate (B1210297) or MES) containing EDTA and a reducing agent like dithiothreitol (B142953) (DTT) is used for lysosomal cathepsins.[5]

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Instrumentation: Fluorescence microplate reader.

-

Microplates: 96-well or 384-well black, flat-bottom plates.

Assay Procedure

-

Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A serial dilution series is then prepared in the assay buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects on enzyme activity.

-

Enzyme Preparation: The recombinant human cathepsins are diluted to a working concentration in their respective pre-warmed assay buffers.

-

Reaction Setup:

-

To the wells of the microplate, add the diluted this compound solutions.

-

Include control wells:

-

Positive Control (100% activity): Enzyme with assay buffer and solvent (DMSO) but no inhibitor.

-

Negative Control (0% activity): Assay buffer and substrate without the enzyme.

-

-

Add the diluted enzyme solution to all wells except the negative control.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare the fluorogenic substrate solution in the assay buffer.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC).[4]

-

Data Analysis

-

Calculate Reaction Rates: The initial velocity (rate) of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve for each inhibitor concentration.

-

Determine Percentage Inhibition: The percentage of inhibition for each concentration of this compound is calculated relative to the positive control (enzyme without inhibitor).

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve (four-parameter logistic fit). The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[6]

Visualizations

This compound Selectivity Profile

The following diagram illustrates the high selectivity of this compound for Cathepsin S over other related cathepsins.

References

- 1. Exploration of cathepsin S inhibitors characterized by a triazole P1-P2 amide replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. courses.edx.org [courses.edx.org]

BI-1915: A Technical Guide to its IC50 Value Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitor BI-1915, with a core focus on the determination of its half-maximal inhibitory concentration (IC50). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.

Quantitative Inhibitory Potency and Selectivity of this compound

This compound is a highly potent and selective inhibitor of Cathepsin S (CatS), a lysosomal cysteine protease involved in antigen presentation.[1][2][3] Its inhibitory activity has been quantified against its primary target and other related proteases to establish its selectivity profile. The key quantitative data for this compound and related compounds are summarized in the tables below.

Table 1: In Vitro Potency of this compound and Related Compounds Against Cathepsin S

| Compound | Target | IC50 (nM) | Description |

| This compound | Cathepsin S | 17 | A highly potent inhibitor suitable for in vitro experiments.[1][2][3] |

| BI-1124 | Cathepsin S | 7 | A structurally related in vivo tool compound.[1] |

| BI-1920 | Cathepsin S | >20,000 | A structurally related negative control.[1] |

Table 2: Selectivity Profile of this compound Against Other Cathepsins

| Compound | Target | IC50 (µM) | Selectivity Fold (vs. Cathepsin S) |

| This compound | Cathepsin K | >10 | >588 |

| This compound | Cathepsin B | >10 | >588 |

| This compound | Cathepsin L | >30 | >1765 |

Table 3: Cellular Activity of this compound

| Compound | Assay | EC50 (nM) | Cell Type |

| This compound | Ovalbumin-induced IL-2 Secretion | 2.8 | T-cells |

Experimental Protocols

The determination of the IC50 value for this compound against Cathepsin S and its cellular activity are achieved through specific biochemical and cell-based assays. The following are detailed methodologies representative of those used in the characterization of this compound.

In Vitro Cathepsin S Enzymatic Assay (IC50 Determination)

This protocol outlines a typical fluorometric assay to determine the in vitro inhibitory potency of this compound on recombinant human Cathepsin S.

Materials and Reagents:

-

Recombinant Human Cathepsin S

-

Fluorogenic Cathepsin S Substrate (e.g., Z-VVR-AFC)

-

This compound (Test Inhibitor)

-

Assay Buffer (e.g., 50 mM MES, 2.5 mM EDTA, 5 mM DTT, pH 6.0)

-

Dimethyl Sulfoxide (DMSO)

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

-

Dilute the recombinant Cathepsin S enzyme to the desired working concentration in cold assay buffer.

-

Dilute the fluorogenic substrate to its working concentration in the assay buffer.

-

-

Assay Protocol:

-

Add a small volume of the diluted this compound solutions (or DMSO for control wells) to the wells of the microplate.

-

Add the diluted Cathepsin S enzyme solution to all wells except for the "no enzyme" control.

-

Incubate the plate at room temperature for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC-based substrates).[2] Readings are typically taken every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Normalize the reaction rates to the DMSO control (100% activity) and the "no enzyme" control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

T-Cell Activation Assay: Ovalbumin-Induced IL-2 Secretion (EC50 Determination)

This protocol describes a cell-based assay to measure the functional consequence of Cathepsin S inhibition by this compound on T-cell activation.

Materials and Reagents:

-

Antigen-presenting cells (APCs)

-

Ovalbumin (OVA)-specific T-cells (e.g., from DO11.10 transgenic mice)

-

Ovalbumin protein

-

This compound

-

Cell culture medium and supplements

-

IL-2 ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Preparation and Co-culture:

-

Isolate and prepare APCs and OVA-specific T-cells.

-

Plate the APCs in a 96-well plate.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the this compound dilutions to the wells containing APCs and pre-incubate for a short period.

-

Add ovalbumin protein to the wells to be processed by the APCs.

-

Add the OVA-specific T-cells to the wells to initiate the co-culture.

-

-

Incubation and Sample Collection:

-

Incubate the cell culture plate at 37°C in a CO2 incubator for a specified period (e.g., 24-48 hours).

-

After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

-

-

IL-2 Quantification:

-

Quantify the concentration of IL-2 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the measured IL-2 concentration against the logarithm of the this compound concentration.

-

Determine the EC50 value, the concentration of this compound that causes a 50% reduction in IL-2 secretion, by fitting the data to a suitable dose-response curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathway involving Cathepsin S and a typical experimental workflow for IC50 determination.

Caption: Cathepsin S signaling pathway in antigen presentation.

Caption: Experimental workflow for IC50 determination.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Binding Affinity of BI-1915 to Cathepsin S

This technical guide provides a comprehensive overview of the binding affinity of this compound, a potent and selective inhibitor of Cathepsin S (CatS). Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the processing and presentation of antigens, making it a significant target in the research of autoimmune diseases and other inflammatory conditions.[1][2][3] this compound serves as a valuable chemical probe for in vitro studies due to its high potency and selectivity.[1][4]

Quantitative Binding Affinity Data

The binding affinity of this compound for Cathepsin S has been characterized using multiple methodologies, providing a detailed quantitative profile. The data is summarized in the table below, including values for its negative control counterpart, BI-1920, for comparative purposes.

| Compound | Parameter | Value | Method |

| This compound | IC50 | 17 nM | Luminescent Enzymatic Assay |

| Kd | 31 nM | Surface Plasmon Resonance (SPR) | |

| EC50 | 2.8 nM | T-cell based IL-2 Secretion Assay | |

| BI-1920 (Negative Control) | IC50 | > 20 µM | Not Specified |

| KD | 270 µM | Not Specified |

Table 1: Summary of quantitative data for the binding affinity of this compound and its negative control, BI-1920, to Cathepsin S.[1][5][6]

Selectivity Profile

This compound demonstrates exceptional selectivity for Cathepsin S over other related cathepsins. This high degree of selectivity is critical for its use as a specific chemical probe.

| Cathepsin | This compound IC50 | Selectivity Fold |

| Cathepsin S | 17 nM | - |

| Cathepsin K | > 10 µM | > 500-fold |

| Cathepsin B | > 10 µM | > 500-fold |

| Cathepsin L | > 30 µM | > 500-fold |

Table 2: Selectivity profile of this compound against various cathepsins.[1][5][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to determine the binding affinity of this compound to Cathepsin S.

Luminescent Enzymatic Assay for IC50 Determination

The half-maximal inhibitory concentration (IC50) of this compound against Cathepsin S was determined using a luminescent-based enzymatic assay.[6]

-

Enzyme and Substrate Preparation : Recombinant human Cathepsin S is used as the enzyme source. A specific luminogenic substrate for Cathepsin S is prepared in an appropriate assay buffer.

-

Compound Dilution : this compound is serially diluted to create a range of concentrations to be tested.

-

Assay Reaction : The Cathepsin S enzyme is pre-incubated with the various concentrations of this compound. The enzymatic reaction is initiated by the addition of the luminogenic substrate.

-

Signal Detection : The reaction is allowed to proceed for a defined period, after which the luminescence, which is proportional to enzyme activity, is measured using a luminometer.

-

Data Analysis : The luminescence signal at each this compound concentration is normalized to the control (enzyme activity without inhibitor). The IC50 value is then calculated by fitting the dose-response curve using a suitable nonlinear regression model.

Surface Plasmon Resonance (SPR) for Kd Determination

The dissociation constant (Kd) was determined using Surface Plasmon Resonance (SPR), which measures real-time binding interactions.[6]

-

Chip Preparation : A sensor chip is activated, and recombinant human Cathepsin S is immobilized onto the chip surface.

-